5-phenyl-6-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 5-phenyl-6-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one features a pyrazolo[3,4-d]pyrimidinone core, a scaffold known for diverse pharmacological activities. Key structural elements include:
Properties
Molecular Formula |
C23H20N6O5S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
5-phenyl-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O5S/c1-31-16-9-13(10-17(32-2)19(16)33-3)20-25-18(34-28-20)12-35-23-26-21-15(11-24-27-21)22(30)29(23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,24,27) |
InChI Key |
HWUKLXLFZURIBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Intermediate Formation: 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile
The synthesis begins with the preparation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1) via a condensation reaction between phenylhydrazine and ethyl cyanoacetate under acidic conditions.
Key reaction conditions :
Cyclization to Pyrazolo[3,4-d]Pyrimidin-4(5H)-one
Intermediate 1 undergoes cyclization with acetic anhydride or phosphorus oxychloride to form 5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2) .
Procedure :
-
1 (1.0 equiv) is heated in acetic anhydride (5 vol) at 120°C for 4 h.
-
The mixture is cooled, and the product is precipitated by adding ice water.
-
Recrystallization from ethanol yields 2 as a white solid (Yield: 65–70%).
Characterization data :
-
1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, phenyl-H), 5.12 (s, 1H, NH).
Synthesis of 3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole Fragment
Preparation of 3,4,5-Trimethoxybenzamide Oxime
3,4,5-Trimethoxybenzoic acid is converted to its corresponding amidoxime (3) via reaction with hydroxylamine hydrochloride in ethanol.
Steps :
-
3,4,5-Trimethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride to form the acid chloride.
-
The acid chloride reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol at 60°C for 6 h.
Characterization data :
Cyclization to 5-(Chloromethyl)-3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole
Amidoxime 3 undergoes cyclization with chloroacetyl chloride to form the chloromethyl-oxadiazole (4) .
Procedure :
-
3 (1.0 equiv) and chloroacetyl chloride (1.5 equiv) are refluxed in toluene for 8 h.
-
The solvent is evaporated, and the residue is purified via column chromatography (hexane/ethyl acetate, 3:1).
Characterization data :
-
1H NMR (400 MHz, CDCl3) : δ 7.21 (s, 2H, aromatic-H), 4.51 (s, 2H, CH2Cl), 3.91 (s, 6H, OCH3), 3.88 (s, 3H, OCH3).
Thioetherification to Couple Heterocyclic Components
Introduction of Thiol Group to Pyrazolo[3,4-d]Pyrimidinone
The pyrazolo[3,4-d]pyrimidinone 2 is functionalized with a thiol group at position 6 using Lawesson’s reagent.
Procedure :
-
2 (1.0 equiv) is dissolved in dry THF.
-
Lawesson’s reagent (1.2 equiv) is added, and the mixture is stirred at 60°C for 12 h.
Characterization data :
Nucleophilic Substitution to Form Thioether Linkage
The thiolated pyrazolo[3,4-d]pyrimidinone 5 reacts with chloromethyl-oxadiazole 4 in the presence of a base.
Procedure :
-
5 (1.0 equiv) and 4 (1.1 equiv) are dissolved in DMF.
-
Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 25°C for 24 h.
-
The product is precipitated with ice water and recrystallized from ethanol (Yield: 55%).
Characterization data :
-
1H NMR (400 MHz, DMSO-d6) : δ 8.71 (s, 1H, pyrimidine-H), 7.82–7.45 (m, 5H, phenyl-H), 7.20 (s, 2H, oxadiazole-H), 4.32 (s, 2H, SCH2), 3.89 (s, 6H, OCH3), 3.85 (s, 3H, OCH3).
-
HRMS (ESI) : m/z calcd for C25H23N6O5S [M+H]+: 543.1395; found: 543.1398.
Optimization and Yield Analysis
| Step | Reaction | Yield (%) | Key Conditions |
|---|---|---|---|
| 1 | Pyrazolo[3,4-d]pyrimidinone synthesis | 65–70 | Acetic anhydride, 120°C |
| 2 | Oxadiazole cyclization | 70 | Chloroacetyl chloride, reflux |
| 3 | Thioetherification | 55 | K2CO3, DMF, 25°C |
Critical Challenges and Solutions
-
Low yield in thioetherification : Attributed to steric hindrance at position 6 of the pyrazolo[3,4-d]pyrimidinone. Solution: Use of polar aprotic solvents (DMF) enhances reactivity.
-
Oxadiazole instability : The chloromethyl-oxadiazole 4 is hygroscopic. Solution: Storage under inert atmosphere and immediate use after synthesis .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 5-phenyl-6-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that derivatives of related compounds showed good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) with IC50 values ranging from 27.7 to 39.2 µM. In contrast, the toxicity against normal cells (NIH-3T3) was significantly lower (IC50 > 100 µM), suggesting a favorable therapeutic index .
| Compound | NIH-3T3 (IC50 µM) | MCF-7 (IC50 µM) | T47-D (IC50 µM) | MDA-MB231 (IC50 µM) |
|---|---|---|---|---|
| Target Compound | >100 | 29.1 ± 1.8 | 39.2 ± 3.2 | 27.75 ± 2.6 |
| Paclitaxel | 10.2 ± 1.1 | 0.5 ± 0.3 | 1.0 ± 0.7 | 1.5 ± 0.5 |
This table summarizes the comparative cytotoxicity data for the target compound and paclitaxel as a reference drug.
Other Potential Applications
Beyond anticancer activity, compounds with similar structures have been explored for various other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Research on related compounds suggests potential anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group, for example, is known to interact with tubulin, inhibiting its polymerization and affecting cell division. The oxadiazole moiety may also contribute to the compound’s biological activity by interacting with various proteins and enzymes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidinones and heterocyclic derivatives:
Key Observations:
Substituent Influence on Activity: The trimethoxyphenyl-oxadiazole group in the target compound may enhance DNA intercalation or tubulin binding, similar to combretastatin analogs . Chlorobenzamido and methylthio groups in herbicidal derivatives (e.g., 4c) likely target plant-specific enzymes . Arylamino substituents in antifungal derivatives improve solubility and target fungal cytochrome P450 enzymes .
Role of the Oxadiazole Moiety: In thieno[2,3-d]pyrimidine derivatives, 1,3,4-oxadiazole groups contribute to antimicrobial activity by disrupting bacterial cell membranes . The 1,2,4-oxadiazole in the target compound may offer improved metabolic stability over 1,3,4-oxadiazoles due to reduced enzymatic cleavage.
Biological Activity
The compound 5-phenyl-6-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Pyrazolo[3,4-d]pyrimidine core : Known for diverse pharmacological properties.
- Oxadiazole moiety : Often associated with antimicrobial and anticancer activities.
- Trimethoxyphenyl substituent : Enhances lipophilicity and may improve bioavailability.
The molecular formula for this compound is , with a molecular weight of approximately 440.52 g/mol.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis induction : Compounds have been reported to increase levels of pro-apoptotic proteins such as P53 and Bax while decreasing anti-apoptotic proteins like Bcl2 in cancer cell lines .
- Cell cycle arrest : Certain derivatives cause cell cycle arrest at the G2/M phase, leading to reduced cell division .
A study demonstrated that a related compound showed cytotoxicity against MDA-MB-231 breast cancer cells, outperforming standard chemotherapeutic agents .
Antimicrobial Activity
The oxadiazole moiety is often linked to antimicrobial properties. Compounds containing oxadiazole rings have been evaluated for their efficacy against various bacterial strains. In vitro studies suggest that the compound exhibits notable activity against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
Some derivatives have shown potential anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A related study reported IC50 values indicating significant inhibition of COX-1 and COX-2 enzymes by similar compounds . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of 5-phenyl-6-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with various cellular receptors could modulate signaling pathways related to cell survival and proliferation.
- Oxidative Stress Induction : Some studies suggest that these compounds may elevate oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kakkerla et al. (2018) | Identified significant anticancer activity in pyrazolo[3,4-d]pyrimidine derivatives against MDA-MB-231 cells. |
| Sammaiah et al. (2014) | Reported anti-inflammatory activity with IC50 values for COX inhibition; relevant derivatives showed promising results. |
| NCBI Research (2020) | Highlighted the antimicrobial efficacy of oxadiazole-containing compounds against multiple bacterial strains. |
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step heterocyclic condensation, including:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux in anhydrous solvents (e.g., DMF or THF) .
- Step 2 : Thioether linkage formation between the oxadiazole-methyl group and the pyrazolo-pyrimidinone core using a base catalyst (e.g., K₂CO₃) in ethanol or acetonitrile .
- Critical parameters : Temperature (60–100°C), solvent polarity, and catalyst choice directly impact reaction efficiency. For example, higher temperatures accelerate cyclization but may degrade sensitive substituents like trimethoxyphenyl groups .
Table 1 : Optimization of Key Reaction Steps
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | None | 100 | 65–70 |
| 2 | EtOH | K₂CO₃ | 80 | 75–80 |
Q. How can researchers verify the compound’s purity and structural integrity?
- Analytical methods :
- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, e.g., the singlet for three methoxy groups at δ 3.8–4.0 ppm .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What solvents and catalysts are most effective for derivatizing the thioether moiety?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfur atom .
- Catalysts : Mild bases (e.g., triethylamine) prevent decomposition of the oxadiazole ring .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Strategy : Synthesize analogs with variations in:
-
Trimethoxyphenyl group : Replace with halogenated or nitro-substituted aryl groups to modulate electron density .
-
Pyrazolo-pyrimidinone core : Introduce methyl or fluorine substituents to alter hydrophobicity .
- Assays : Test against kinase inhibition (e.g., CDK2) or antimicrobial targets. Compare IC₅₀ values using dose-response curves .
Table 2 : SAR of Analogues
Substituent Modification Biological Target IC₅₀ (µM) 3,4,5-Trimethoxyphenyl CDK2 0.45 4-Fluorophenyl CDK2 1.2
Q. How should researchers resolve contradictions in reported biological activity data?
- Approach :
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Statistical analysis : Use ANOVA to identify outliers caused by solvent effects (e.g., DMSO interference in cell-based assays) .
Q. What experimental designs are suitable for studying environmental stability or degradation pathways?
- Design :
- Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 37°C, monitor degradation via LC-MS .
- Photodegradation : Expose to UV light (254 nm) and identify byproducts using tandem mass spectrometry .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- Methods :
- Molecular docking (AutoDock Vina) to predict binding affinity to target proteins .
- ADMET prediction (SwissADME) to optimize logP (target: 2–3) and reduce CYP450 inhibition .
- Validation : Compare in silico results with in vitro metabolic stability assays in liver microsomes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
